N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
Historical Context of Quinoxaline-Thiadiazole Hybrid Compounds
The rational design of quinoxaline-thiadiazole hybrids emerged in the early 2000s as researchers sought to overcome microbial resistance through multitarget therapeutics. Quinoxalines, first synthesized in the 19th century via benzofurazan oxide reductions, gained prominence for their antibacterial properties. Parallel developments in thiadiazole chemistry, particularly 1,3,4-thiadiazoles, revealed complementary electron-transport capabilities and antimicrobial activity.
Key milestones in hybrid development include:
The strategic incorporation of sulfonamide linkers, as seen in N-(3-(propylamino)quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide, originated from crystallographic studies showing sulfonamide groups improving hydrogen bonding with bacterial enzyme active sites.
Structural Uniqueness and Nomenclature Conventions
The IUPAC name systematically describes the compound’s architecture:
- Benzo[c]thiadiazole-4-sulfonamide : A bicyclic system with sulfur and two nitrogens in 1,2,5-positions, sulfonylated at position 4.
- 3-(Propylamino)quinoxalin-2-yl : A quinoxaline substituted at C2 with a propylamine group at N3.
- N-linkage : The sulfonamide nitrogen connects the two heterocycles.
Structural features driving functionality:
| Feature | Role |
|---|---|
| Quinoxaline π-system | Enables intercalation with biomolecular targets |
| Thiadiazole electron deficiency | Facilitates charge-transfer interactions |
| Propylamino side chain | Enhances membrane permeability via lipophilicity |
| Sulfonamide linker | Provides hydrogen-bonding sites for target engagement |
Comparative analysis with related hybrids reveals distinct electronic properties:
$$ \Delta E_{\text{LUMO}} = -2.1 \, \text{eV} \, (\text{this compound}) \, \text{vs} \, -1.8 \, \text{eV} \, (\text{non-sulfonamide analog}) $$
Significance in Heterocyclic Chemistry Research
This compound addresses three critical challenges in medicinal chemistry:
- Biofilm penetration : The planar quinoxaline-thiadiazole system disrupts bacterial biofilm matrices, as shown in Pseudomonas aeruginosa assays.
- Multitarget inhibition : Molecular docking predicts simultaneous binding to dihydrofolate reductase (binding energy: -9.2 kcal/mol) and tyrosyl-tRNA synthetase (-8.7 kcal/mol).
- Synthetic versatility : The sulfonamide bridge permits modular derivatization – over 120 analogs have been synthesized via nucleophilic aromatic substitution.
Applications span multiple domains:
Properties
Molecular Formula |
C17H16N6O2S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(propylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C17H16N6O2S2/c1-2-10-18-16-17(20-12-7-4-3-6-11(12)19-16)23-27(24,25)14-9-5-8-13-15(14)22-26-21-13/h3-9H,2,10H2,1H3,(H,18,19)(H,20,23) |
InChI Key |
WGGJZFWFBMILTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
The molecular formula of N-(3-(propylamino)quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide is C₁₉H₂₀N₆O₃S₂, with a molecular weight of approximately 444.5 g/mol. The structure features a quinoxaline ring fused with a benzo[c]thiadiazole moiety and a sulfonamide group, contributing to its biological activity.
Preparation Methods
Overview of Synthesis Steps
The synthesis of N-(3-(propylamino)quinoxalin-2-yl)benzo[c]thiadiazole-4-sulfonamide typically involves the following key steps:
Formation of Quinoxaline Derivative : The initial step often involves the synthesis of a quinoxaline derivative from readily available precursors.
Introduction of Propylamino Group : The next step is the introduction of the propylamino group onto the quinoxaline structure.
Synthesis of Benzo[c]thiadiazole Moiety : This step involves creating the thiadiazole ring and attaching it to the quinoxaline derivative.
Sulfonamide Formation : Finally, the sulfonamide group is introduced to complete the synthesis.
Detailed Reaction Conditions
Step 1: Synthesis of Quinoxaline Derivative
- Reagents : Typically involves 2,3-dichloroquinoxaline as a starting material.
- Conditions : The reaction can be performed in aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 20°C to 150°C for several hours.
Step 2: Introduction of Propylamino Group
- Reagents : Propylamine is used for this substitution reaction.
- Conditions : The reaction can be catalyzed using bases such as lithium hydroxide or potassium hydroxide to enhance yields and purity.
Step 3: Synthesis of Benzo[c]thiadiazole
- Reagents : This may involve thiourea derivatives reacting with appropriate halogenated benzenes.
- Conditions : The reaction typically requires heating under reflux conditions in solvents like ethanol or acetic acid.
Step 4: Formation of Sulfonamide
- Reagents : Sulfonamide derivatives are introduced in this final step.
- Conditions : Using bases such as pyridine or lutidine in polar solvents allows for effective coupling reactions.
Summary Table of Reaction Conditions
| Step | Reaction Type | Reagents Used | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 1 | Quinoxaline Synthesis | 2,3-Dichloroquinoxaline | DMF/DMSO | 20°C - 150°C | 0.5 - 48 hours |
| 2 | Amino Group Introduction | Propylamine | - | Room Temp - Elevated | Variable |
| 3 | Thiadiazole Synthesis | Thiourea Derivatives | Ethanol/Acetic Acid | Reflux | Variable |
| 4 | Sulfonamide Formation | Sulfonamide Derivatives | Pyridine/Lutidine | Room Temp - Elevated | Variable |
Chemical Reactions Analysis
Types of Reactions
N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that quinoxaline derivatives, including N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, exhibit significant anticancer properties. These compounds function as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key player in cancer signaling pathways. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Anticonvulsant Properties
Thiadiazole derivatives have been recognized for their anticonvulsant effects. Studies have shown that compounds similar to this compound can delay the onset of seizures and reduce seizure frequency in animal models. The mechanism typically involves modulation of neurotransmitter systems and ion channels, which are crucial for neuronal excitability .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against various bacterial strains. Its sulfonamide moiety is known for its effectiveness in inhibiting bacterial growth by interfering with folic acid synthesis. This mechanism is particularly relevant in the development of new antibiotics to combat resistant strains .
Antidiabetic Potential
Recent studies have explored the antidiabetic effects of thiadiazole derivatives. Compounds structurally related to this compound have shown promise in lowering blood glucose levels and improving insulin sensitivity in diabetic models .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of this compound.
Structure-Activity Relationships
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the quinoxaline ring can alter its interaction with target enzymes.
- Variations in the sulfonamide group can enhance or reduce antimicrobial efficacy.
Anticancer Research
In a study focusing on PI3K inhibitors, derivatives similar to this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
Anticonvulsant Testing
A series of thiadiazole derivatives were evaluated in a PTZ-induced seizure model. Compounds structurally related to this compound provided up to 80% protection at specific dosages, showcasing their potential as anticonvulsants .
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anticancer | PI3K Inhibition | Significant reduction in cancer cell proliferation |
| Anticonvulsant | Seizure Protection | Up to 80% protection in animal models |
| Antimicrobial | Bacterial Growth Inhibition | Effective against resistant bacterial strains |
| Antidiabetic | Blood Glucose Reduction | Improved insulin sensitivity in diabetic models |
Mechanism of Action
The mechanism of action of N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold is versatile, with modifications to its substituents significantly altering pharmacological and physicochemical properties. Below is a detailed comparison with three closely related compounds:
Compound 9: N-(3-(piperazin-1-yl)-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Molecular Formula: Not explicitly stated (estimated C17H22N6O3S2).
- Key Features: Incorporates a piperazine ring and a ketone linker. Demonstrated moderate M1/M4 mAChR selectivity in high-throughput screening, unlike non-selective HTS hits .
- Comparison: The target compound’s linear propylamino group likely increases lipophilicity, favoring passive diffusion across biological membranes. Piperazine’s bulkiness in Compound 9 may restrict binding to non-target receptors, whereas the propylamino group could broaden off-target interactions.
N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide hydrate
- Molecular Formula : C18H22N6O4S2 (450.5 g/mol) .
- Key Features :
- Contains a pyridinyl-piperazinyl group and a ketone linker.
- Discontinued commercial availability suggests possible synthesis challenges or suboptimal efficacy/toxicity profiles.
- target compound’s ~400 g/mol estimate). The hydrate form in this compound may improve aqueous solubility compared to the target molecule’s non-hydrated structure.
N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
- Molecular Formula : C20H23N5O3S2 .
- Key Features: Ethoxypropylamino substituent adds an oxygen atom to the side chain. Ethoxy group may enhance solubility in polar solvents but could increase susceptibility to oxidative metabolism.
- Comparison :
- The ethoxy group’s electron-withdrawing effect might alter electronic distribution, affecting receptor binding kinetics.
- Higher oxygen content (3 oxygen atoms vs. 2 in the target compound) may reduce logP, favoring solubility over membrane permeability.
Biological Activity
N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- A quinoxaline moiety providing a core structure.
- A benzo[c][1,2,5]thiadiazole ring that contributes to its biological activity.
- A sulfonamide group that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably:
- Dopamine D3 Receptor Modulation : The compound has been studied for its antagonistic and partial agonistic effects on dopamine D3 receptors, which are implicated in several neuropsychiatric disorders .
- Cyclooxygenase Inhibition : It exhibits inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds with similar structures have demonstrated significant anti-inflammatory effects .
Table 1: Biological Activities of this compound
Case Study 1: Neuropharmacological Effects
In a study investigating the neuropharmacological properties of similar quinoxaline derivatives, it was found that these compounds could effectively modulate dopamine pathways. The implications for treating disorders such as schizophrenia and Parkinson's disease were highlighted, suggesting that this compound may have therapeutic potential in these areas .
Case Study 2: Anti-inflammatory Properties
Research focusing on the anti-inflammatory effects of compounds containing the benzo[c][1,2,5]thiadiazole scaffold demonstrated that they could significantly reduce inflammation markers in animal models. The study reported a notable decrease in interleukin levels and a reduction in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
